Superior Inhibition of Lipid Oxidation Products vs. Shorter-Chain Alkyl Ferulates in Frying Oil
In a direct head-to-head comparison, hexadecyl ferulate (HF, C16:0) outperformed butyl, octyl, and dodecyl ferulates in inhibiting the formation of multiple oxidation products in soybean oil under deep frying conditions. The study evaluated p-anisidine value, total polar compounds, conjugated dienes, conjugated trienes, oxidized triglyceride monomers, triglyceride dimers, and triglyceride oligomers. The authors explicitly stated that 'the inhibitory effects of hexadecyl ferulate was the strongest' among the four synthesized alkyl ferulates [1]. Furthermore, HF and the synthetic standard TBHQ were the only compounds to exhibit 'better inhibitory effects on the generation of n-alkanals, (E)-2-alkenals, and 4-oxo-alkanals' as determined by 1H NMR, a capability not shared by the shorter-chain ferulates [1].
| Evidence Dimension | Inhibition of multiple non-volatile lipid oxidation markers (p-AnV, TPC, K232, K268, OxTGs, TGDs, TGOs, GCAs) and specific carbonyl compounds (n-alkanals, alkenals, 4-oxo-alkanals) |
|---|---|
| Target Compound Data | Strongest inhibitory effect among the four alkyl ferulates. Best inhibitory effect on generation of specific carbonyl compounds alongside TBHQ. |
| Comparator Or Baseline | Butyl ferulate (C4:0), Octyl ferulate (C8:0), Dodecyl ferulate (C12:0), and synthetic standard tert-butylhydroquinone (TBHQ) |
| Quantified Difference | The antioxidant effect was ranked: HF (C16:0) > DF (C12:0) > OF (C8:0) > BF (C4:0). HF matched TBHQ for inhibiting specific genotoxic aldehydes. |
| Conditions | Soybean oil model; heating at standard deep frying temperature (approx. 180°C); antioxidants added at a concentration of 200 mg/kg. |
Why This Matters
For food scientists or manufacturers selecting an antioxidant for high-temperature frying oils, this evidence proves that only the C16 ester provides the strongest protection against a broad spectrum of oxidative degradation products, a performance benchmark not met by shorter-chain alkyl ferulates.
- [1] Chen, J., et al. (2023). Synthesized alkyl ferulates with different chain lengths inhibited the formation of lipid oxidation products in soybean oil during deep frying. Food Chemistry, 410, 135458. View Source
